N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide: is a boronic acid derivative with a thiophene ring and a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxamide and a suitable boronic acid derivative.
Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a solvent like toluene or water.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-amine.
Substitution: Various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in cross-coupling reactions to synthesize complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can be used in sensors and diagnostic tools due to its ability to bind selectively to specific molecules.
Comparison with Similar Compounds
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness:
Thiophene Ring: The presence of the thiophene ring in this compound provides unique electronic and steric properties compared to pyrazole and benzamide derivatives.
Carboxamide Group: The carboxamide group enhances the compound's solubility and reactivity, making it more versatile in synthetic applications.
Properties
Molecular Formula |
C12H18BNO3S |
---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(15)14-5/h6-7H,1-5H3,(H,14,15) |
InChI Key |
HUHXWUCYQICHDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.